molecular formula C12H19NO3 B2738910 (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid CAS No. 174465-38-4

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2738910
CAS No.: 174465-38-4
M. Wt: 225.288
InChI Key: HAKVQQRIKXMAJZ-UHFFFAOYSA-N
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Description

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a cyclohexanecarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid moiety at the 2-position. The (S)-configuration at the second carbon of the pyrrolidine ring imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

IUPAC Name

(2S)-1-(cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKVQQRIKXMAJZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanecarbonyl chloride and pyrrolidine-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Automated Purification Systems: Advanced purification systems, such as automated chromatography, are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. This reaction is pivotal for modifying solubility or introducing protective groups.

Conditions Reagents/Catalysts Products Source
Acidic or basic environmentsMethanol/ethanol with H₂SO₄Methyl/ethyl esters

Mechanistic Insight : Activation of the carboxylic acid via protonation (acidic) or deprotonation (basic) facilitates nucleophilic attack by the alcohol. The reaction is reversible, requiring excess alcohol or dehydrating agents for completion.

Hydrolysis of Amide Bond

The cyclohexanecarbonyl-pyrrolidine amide bond can be hydrolyzed under strong alkaline conditions to regenerate the parent carboxylic acid and cyclohexanecarbonyl derivatives.

Conditions Reagents Products Source
Alkaline hydrolysisLiOH, NaOH, or KOH in H₂O/THFPyrrolidine-2-carboxylic acid + cyclohexanecarboxylic acid

Key Data :

  • Hydrolysis rates depend on the base strength (e.g., NaOH > LiOH) .

  • Racemization at the α-carbon is minimized at lower temperatures (<40°C) .

Catalytic Hydrogenation

The cyclohexanecarbonyl group may undergo hydrogenation under catalytic conditions, though structural specificity limits reactivity.

Catalysts Conditions Outcome Source
Pd/C, H₂ (1–10 atm)Room temperature, ethanolNo reduction observed (saturated backbone)

Note : Hydrogenation is more relevant to unsaturated analogs (e.g., compound E in , which reduces to cis-isomer D without racemization).

Alkylation and Protecting Group Strategies

The carboxylic acid group can be alkylated directly or via mixed anhydride intermediates to form esters or amides.

Method Reagents Application Source
Mixed anhydride activationClCOOEt (ethyl chloroformate), DIEAEnables coupling with amines/alcohols
Direct alkylationAlkyl halides, NaH (base)Racemization risk at C2 position

Critical Considerations :

  • Alkylation without prior protection leads to racemization due to the acidic α-hydrogen .

  • Phase-transfer catalysts (e.g., quaternary ammonium salts) improve yields in biphasic systems .

Functional Group Interconversion

The ketone moiety in related analogs (e.g., compound 4 in ) has been replaced with ethers or amines, suggesting potential for similar modifications in this compound.

Transformation Reagents Outcome Source
Ketone → Benzyl etherBenzyl alcohol, H⁺Increased Fsp³ character

SAR Insight : Modifications at the cyclohexanecarbonyl group (e.g., fluorination in ) enhance metabolic stability without compromising potency .

Biological Activity Modulation

Derivatives of this compound have been optimized for cystic fibrosis transmembrane conductance regulator (CFTR) correction.

Modification Biological Effect EC₅₀ (CSE Assay) Source
Cyclohexane → Pyran substituentImproved efficacy (720% vs 650% relative to 1 )150 nM

Key Finding : Analogs with ortho-alkylated aromatic groups (e.g., compound 14 ) show enhanced potency (EC₅₀ = 35 nM) but induce CYP3A4, limiting therapeutic utility .

Comparative Reactivity Table

Reaction Type Key Reagents Yield Stereochemical Outcome
EsterificationMeOH, H₂SO₄85–90%Retention
Amide HydrolysisNaOH, H₂O/THF70–75%Partial racemization
AlkylationCH₃I, NaH60–65%Racemization (>20%)

Scientific Research Applications

Medicinal Chemistry

Chiral Drug Development
Due to its chiral nature, (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is utilized in the synthesis of chiral drugs. Chiral compounds often exhibit different biological activities based on their stereochemistry, making this compound valuable in developing pharmaceuticals that target specific biological pathways.

Bioisosterism in Drug Design
The compound serves as a bioisostere for carboxylic acids in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for the modification of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. This approach has been employed successfully in designing inhibitors for various targets, including receptors involved in cardiovascular diseases .

Organic Synthesis

Reagent in Synthetic Routes
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid acts as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives. Its unique structure allows it to participate in various reactions, including cycloadditions and nucleophilic substitutions, which are essential for creating complex organic molecules .

Synthesis of Polycyclic Compounds
The compound has been employed in synthesizing polycyclic structures through reactions like (3+2) annulation. Such polycyclic derivatives are often biologically active and can serve as lead compounds for further drug development .

Case Study 1: Antihypertensive Agents

Research has demonstrated the effectiveness of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid derivatives as antihypertensive agents. A series of analogs were synthesized and tested for their ability to inhibit angiotensin II type 1 receptors, showcasing significant biological activity due to their structural similarities to known antagonists .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective properties of this compound and its derivatives against oxidative stress-induced neuronal damage. The results indicated that certain modifications of the carboxylic acid moiety enhanced neuroprotective effects, supporting its potential application in treating neurodegenerative diseases .

Summary of Applications

Application Area Description
Medicinal ChemistryDevelopment of chiral drugs and bioisosteres for improved pharmacological profiles
Organic SynthesisReagent for synthesizing complex organic molecules and polycyclic compounds
Antihypertensive AgentsInhibition of angiotensin II type 1 receptors through structural analogs
Neuroprotective PropertiesPotential treatment for neurodegenerative diseases through oxidative stress modulation

Mechanism of Action

The mechanism of action of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting their activity.

    Modulating Pathways: It may modulate biochemical pathways by interacting with key proteins or receptors.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s distinguishing feature is the cyclohexanecarbonyl group , which introduces steric bulk and enhanced lipophilicity compared to analogs with smaller acyl substituents. Key structural analogs include:

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid (): Features a methoxyacetyl group, which is less bulky and more electron-withdrawing due to the ether oxygen. This reduces steric hindrance and increases polarity compared to the cyclohexane moiety.

(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid (): Contains a polar aminoacetyl group, forming a dipeptide-like structure (Gly-L-Pro). This derivative is highly hydrophilic, contrasting with the target compound’s lipophilic cyclohexane group.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted logP Solubility Profile
(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid ~233.29 ~2.5 Low aqueous solubility, high lipophilicity
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid 187.19 ~0.5 Moderate solubility (polar ether group)
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid ~172.18 ~-1.0 High aqueous solubility (polar amino group)
2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl analog >300 (estimated) ~3.0 Very low solubility (aromatic bulk)
  • Cyclohexanecarbonyl vs. Methoxyacetyl : The cyclohexane group increases logP by ~2 units, favoring membrane permeability but limiting water solubility. The methoxyacetyl analog’s lower logP enhances solubility but reduces lipid bilayer penetration .
  • Aminoacetyl vs. Cyclohexanecarbonyl: The aminoacetyl derivative’s negative logP indicates strong hydrophilicity, ideal for applications requiring aqueous compatibility, whereas the target compound is better suited for hydrophobic environments .

Biological Activity

(S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid, a compound belonging to the pyrrolidine family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclohexanecarbonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Research indicates that (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid exhibits several mechanisms of action:

  • Modulation of Enzyme Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Interaction : The compound interacts with various receptors, potentially modulating signaling pathways critical for cellular functions.

Antimicrobial Properties

Studies have demonstrated the antimicrobial efficacy of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid against various bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Recent studies have explored the compound's anticancer properties. It has been found to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study : In a study involving human breast cancer cell lines, treatment with (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid resulted in a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. This suggests its potential as a lead compound for developing novel anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is crucial for optimizing its biological activity. Modifications to the cyclohexanecarbonyl group have been investigated to enhance potency and selectivity against target enzymes and receptors.

ModificationObserved Effect
Methyl substitutionIncreased potency against cancer cells
Fluorine additionEnhanced selectivity for bacterial targets

Therapeutic Applications

Given its promising biological activities, (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid is being evaluated for various therapeutic applications:

  • Infectious Diseases : Its antimicrobial properties may lead to new treatments for resistant bacterial infections.
  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Q & A

Q. How can researchers safely handle (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone procedures, employ a NIOSH-approved respirator .
  • Engineering Controls: Work in a fume hood to minimize inhalation exposure. Ensure proper ventilation in the workspace .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Toxicity Data: The compound is classified under acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) based on structural analogs .

Q. What spectroscopic methods are recommended for characterizing the stereochemistry of (S)-1-(Cyclohexanecarbonyl)pyrrolidine-2-carboxylic acid?

Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the stereochemistry of the pyrrolidine ring and cyclohexanecarbonyl group. Compare chemical shifts with known (S)-proline derivatives (e.g., δ ~4.3 ppm for C2-H in pyrrolidine) .
  • Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomeric impurities. Validate retention times using commercially available (S)-proline standards .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in a mixture of ethyl acetate/hexane and analyze diffraction patterns .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

Answer:

  • Solvent Selection: Test dimethyl sulfoxide (DMSO) or ethanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4).
  • pH Adjustment: The carboxylic acid group (pKa ~2.5–3.0) and secondary amine (pKa ~9–10) allow solubility modulation via pH. Use 0.1 M NaOH or HCl to adjust buffer conditions .
  • Surfactant Use: For hydrophobic assays, add 0.1% Tween-80 to enhance dispersion .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Dose-Response Reproducibility: Conduct triplicate assays across multiple concentrations (e.g., 1 nM–100 µM) using standardized cell lines (e.g., HEK293 for enzyme inhibition studies) .
  • Metabolite Interference: Perform LC-MS analysis to identify degradation products or metabolites that may skew activity results .
  • Batch Variability: Compare results across independently synthesized batches, ensuring >95% purity (HPLC-UV) and identical stereochemical profiles .

Q. How can the cyclohexanecarbonyl moiety influence target binding in enzyme inhibition studies?

Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s interaction with target enzymes (e.g., angiotensin-converting enzyme analogs) to assess hydrophobic binding via the cyclohexane group .
  • Structure-Activity Relationship (SAR): Synthesize analogs with substituted carbonyl groups (e.g., cyclopentanecarbonyl) and compare IC50_{50} values .
  • Crystallographic Analysis: Co-crystallize the compound with the target enzyme to visualize binding pocket interactions .

Q. What methods are suitable for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours. Monitor degradation via HPLC .
  • Plasma Stability Assays: Incubate with human plasma at 37°C and quantify parent compound levels using LC-MS/MS at 0, 1, 3, and 6 hours .
  • Solid-State Stability: Store lyophilized powder at -20°C under argon and assess crystallinity and purity monthly .

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